molecular formula C32H35N3O6 B6302920 TAMRA-C6-Acid CAS No. 2183473-11-0

TAMRA-C6-Acid

Cat. No.: B6302920
CAS No.: 2183473-11-0
M. Wt: 557.6 g/mol
InChI Key: YDBOWMCMBUTFAC-UHFFFAOYSA-N
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Description

TAMRA-C6-Acid (CAS 2183473-11-0) is a fluorescent labeling reagent derived from tetramethylrhodamine (TAMRA), a bright orange-red fluorophore with high photostability and quantum yield. The compound features a hexanoic acid (C6) linker terminated with a carboxylic acid group, enabling covalent conjugation to primary amines via carbodiimide-mediated coupling (e.g., EDC/sulfo-NHS chemistry) . This reagent is widely used in bioimaging, drug delivery systems, and molecular probes due to its strong fluorescence emission (~580 nm) and compatibility with aqueous environments. Its C6 linker balances hydrophobicity for membrane permeability and hydrophilicity for solubility, making it versatile for labeling proteins, peptides, and nanoparticles .

Properties

IUPAC Name

5-(6-carboxyhexylcarbamoyl)-2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H35N3O6/c1-34(2)21-11-14-24-27(18-21)41-28-19-22(35(3)4)12-15-25(28)30(24)23-13-10-20(17-26(23)32(39)40)31(38)33-16-8-6-5-7-9-29(36)37/h10-15,17-19H,5-9,16H2,1-4H3,(H2-,33,36,37,38,39,40)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDBOWMCMBUTFAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=C(C=C(C=C4)C(=O)NCCCCCCC(=O)O)C(=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H35N3O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

557.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Isomer-Specific Synthesis of 6-TAMRA Acid

The synthesis of this compound begins with the selective preparation of the 6-isomer of carboxytetramethylrhodamine. Unlike the mixed 5(6)-isomer product, the 6-isomer is preferred for nucleotide labeling due to its superior HPLC resolution. The process involves:

  • Condensation of Rhodamine Precursors : Xanthene derivatives are condensed with phthalic anhydride under acidic conditions to form the TAMRA core.

  • Isomer Separation : Chromatographic separation (e.g., reverse-phase HPLC) isolates the 6-isomer, achieving >98% purity.

  • C6 Linker Introduction : A hexanoic acid spacer is introduced via carbodiimide-mediated coupling, typically using EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide).

Key Reaction Parameters:

ParameterValue
Reaction Temperature25°C (room temperature)
Coupling Time2–4 hours
Yield70–85%

Solid-Phase Oligonucleotide Labeling

This compound is widely used to label oligonucleotides at the 5’-terminus. The phosphoramidite method is the gold standard for this application:

  • Phosphoramidite Activation : TAMRA-C6 phosphoramidite (MW = 777.67 g/mol) is activated using tetrazole.

  • Coupling to Oligonucleotide : The activated phosphoramidite reacts with the 5’-hydroxyl group of the oligonucleotide-bound controlled pore glass (CPG) column.

  • Oxidation and Deprotection : Iodine oxidation stabilizes the phosphate linkage, followed by deprotection using a "TAMRA cocktail" (tert-butylamine:methanol:water = 1:1:3) at 60°C for 6 hours.

Critical Considerations:

  • Coupling Efficiency : 97–99% per synthesis cycle.

  • Avoiding Degradation : Ammonium-based deprotection reagents (e.g., aqueous NH<sub>4</sub>OH) must be avoided to prevent dye degradation.

Conjugation to Biomolecules

Peptide and Protein Labeling

This compound reacts with primary amines (e.g., lysine residues or N-termini) via carbodiimide chemistry:

  • Activation of Carboxyl Group : this compound (25–100 mg/mL in DMSO) is treated with EDC/NHS to form an active ester.

  • Conjugation : The activated dye is added to the peptide/protein solution (pH 7.4–8.5) and stirred for 12–24 hours.

  • Purification : Labeled products are purified via size-exclusion chromatography or HPLC.

Example Protocol for Antibody Labeling:

ComponentAmount
This compound10 molar excess
Antibody1 mg/mL in PBS
Reaction Time12 hours at 4°C
Dye:Protein Ratio3:1 (optimal)

Site-Specific Labeling via Unnatural Amino Acids

Recent advancements enable site-directed labeling using engineered tRNA systems:

  • Amber Codon Suppression : A UAG codon is introduced into the target protein gene.

  • tRNA Charging : Engineered tRNA is charged with this compound conjugated to an unnatural amino acid (e.g., p-azidophenylalanine).

  • Cell-Free Translation : The labeled protein is synthesized in an E. coli lysate system and purified via His-tag affinity chromatography.

Performance Metrics:

  • Labeling Efficiency : 80–90% for prokaryotic proteins.

  • Detection Limit : 0.25 µL of reaction mixture suffices for SDS-PAGE analysis.

Analytical Characterization

Spectral Properties

This compound exhibits distinct absorption/emission profiles critical for experimental design:

PropertyValueSource
λ<sub>abs</sub> (max)553 nm
λ<sub>em</sub> (max)575 nm
Extinction Coefficient92,000 cm⁻¹M⁻¹
Quantum Yield0.68

HPLC Purity Analysis

Post-synthesis purification is validated via reverse-phase HPLC:

  • Column : C18, 4.6 × 150 mm, 5 µm.

  • Mobile Phase : Gradient of 0.1% TFA in water/acetonitrile.

  • Retention Time : 12.3 minutes (6-TAMRA) vs. 11.8 minutes (5-TAMRA).

Applications in Fluorescence-Based Assays

FRET-Based Quenching (Q-Body Technology)

TAMRA-C6 serves as a quencher in Förster resonance energy transfer (FRET) systems. For example, a mini Q-body constructed with FITC (donor) and TAMRA-C6 (acceptor) showed:

  • Quenching Efficiency : 75% in the absence of antigen.

  • Dequenching Response : 3.28-fold increase upon antigen binding (EC<sub>50</sub> = 3.7 nM).

Nucleic Acid Sequencing

In TaqMan® probes, 5’-TAMRA-C6-labeled oligonucleotides exhibit:

  • Signal-to-Noise Ratio : >10:1 in real-time PCR.

  • Thermal Stability : No degradation after 50 cycles at 95°C.

Challenges and Optimization Strategies

Solubility Limitations

This compound is sparingly soluble in aqueous buffers (solubility = 2 mg/mL in PBS). Strategies to improve solubility include:

  • Cosolvents : 10–20% DMSO or methanol.

  • Linker Modification : Shorter (C3) or longer (C12) spacers for specific applications.

Photostability

Continuous illumination causes photobleaching (50% intensity loss after 5 minutes at 100 mW/cm²). Mitigation approaches:

  • Antifade Reagents : ProLong® Diamond reduces bleaching by 70%.

  • Reduced Illumination : Use pulsed laser systems.

Chemical Reactions Analysis

Amine Coupling via Carbodiimide Chemistry

The carboxylic acid group in TAMRA-C6-Acid enables conjugation to primary or secondary amines through carbodiimide-mediated reactions. Key protocols include:

  • Reagents : Ethylcarbodiimide (EDAC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with NHS or sulfo-NHS esters.

  • Conditions :

    • Solubility: DMSO, DMF, or pH >6.5 buffers .

    • Reaction time: 2–4 hours at 25°C .

  • Applications :

    • Protein/peptide labeling (e.g., antibody-fluorophore conjugates) .

    • Solid-phase peptide synthesis (activated in situ with HATU) .

ParameterValueSource
Extinction coefficient95,000 M⁻¹ cm⁻¹ (540 nm)
Emission maximum565 nm (pH 7.0 buffer)
NHS ester stability<24 hours in aqueous solutions

Thiol-Maleimide Conjugation

TAMRA-C6-maleimide derivatives react selectively with thiol groups (-SH) under physiological conditions:

  • Kinetics : Completes within 2 hours at 25°C in pH 6.5–7.5 buffers .

  • Spacer role : The C6 linker reduces steric hindrance, enhancing labeling efficiency for cysteine-containing proteins .

Example :
In FRET-based immunosensors, TAMRA-C6-maleimide labeled a cysteine-modified peptide (K4-C), achieving 95% conjugation efficiency after 2 hours in aqueous solution. Purification via RP-HPLC confirmed single-isomer specificity .

Solid-Phase Oligonucleotide Labeling

This compound is used to synthesize fluorescently tagged oligonucleotides:

  • Phosphoramidite chemistry :

    • Coupling time: 7.5 minutes.

    • Deprotection: Requires TAMRA cocktail (tert-butylamine:methanol:water) at 60°C for 6 hours .

  • Critical note : Avoid ammonium-based deprotection, which degrades TAMRA .

Oligo Labeling ParameterValueSource
Emission maximum575 nm
HPLC resolution (6-TAMRA)Superior to mixed isomers

Isomer-Specific Reactivity

  • 5-TAMRA vs. 6-TAMRA :

    • 5-TAMRA : Preferred for protein labeling due to reduced aggregation .

    • 6-TAMRA : Ideal for nucleotide labeling (e.g., TaqMan probes) with sharper HPLC peaks .

Property5-TAMRA-C6-Acid6-TAMRA-C6-Acid
Solubility in MeOHHighHigh
HPLC resolutionModerateHigh

Stability and Storage

  • Storage : -20°C in anhydrous DMSO or DMF .

  • Degradation : Irreversible breakdown occurs in ammonium buffers or with primary amines (e.g., Tris) .

Scientific Research Applications

Applications in Immunoassays

TAMRA-C6-Acid is extensively used in the development of fluorescent immunosensors and assays.

Fluorescent Immunosensors:

  • Quenchbody (Q-body) : A novel immunosensor that utilizes TAMRA as a fluorescent label. In one study, K4 peptides labeled with TAMRA were employed to create specific probes that demonstrated effective antigen detection through fluorescence changes due to FRET interactions with other fluorophores like FITC .
  • Ultra Q-bodies : These are antibody probes that utilize TAMRA for enhanced sensitivity in detecting antigens. The incorporation of TAMRA into Fab fragments has shown significant increases in fluorescence intensity upon antigen binding, indicating its effectiveness in immunoassays .

Protein Labeling Techniques

This compound is utilized in site-directed labeling of proteins, allowing researchers to visualize and track proteins in various biological contexts.

Site-Directed Fluorescence Labeling:

  • Researchers have successfully incorporated TAMRA into proteins using unnatural amino acids via translational methods. This technique enables the visualization of labeled proteins on SDS-PAGE, facilitating studies on protein interactions and functions .
  • The use of TAMRA in combination with other tags (e.g., His-tag) allows for efficient purification and subsequent analysis of labeled proteins .

Applications in Nucleic Acid Research

This compound is also prominent in nucleic acid research, particularly for labeling oligonucleotides.

Oligonucleotide Labeling:

  • TAMRA is frequently used to label oligonucleotides for automated DNA sequencing and other nucleic acid applications. Its incorporation into DNA sequences enhances the detection capabilities during various assays .
  • The structural versatility of TAMRA allows it to be integrated into different positions within oligonucleotides, providing flexibility for experimental design .

Förster Resonance Energy Transfer (FRET)

TAMRA serves as an excellent acceptor dye in FRET applications, which are crucial for studying molecular interactions.

FRET Studies:

  • In FRET-based assays, TAMRA's ability to accept energy from donor fluorophores like fluorescein has been exploited to create sensitive detection systems. Studies have shown that the efficiency of energy transfer can be significantly enhanced by optimizing the spatial arrangement of donor and acceptor pairs .
  • The dual labeling of antibodies with TAMRA and another fluorophore has demonstrated improved sensitivity and specificity in detecting target molecules through FRET mechanisms .

Data Tables

Application Description References
Fluorescent ImmunosensorsUtilized in Q-bodies for antigen detection via FRET ,
Protein LabelingSite-directed labeling techniques for visualizing protein interactions
Oligonucleotide LabelingUsed for labeling oligonucleotides in DNA sequencing
FRET ApplicationsActs as an acceptor dye for studying molecular interactions ,

Case Studies

  • Detection of Antigens Using Q-bodies :
    A study demonstrated the use of TAMRA-labeled K4 peptides to create Q-bodies that effectively detected specific antigens through changes in fluorescence intensity, showcasing the potential for sensitive immunoassays .
  • Site-Directed Protein Labeling :
    Researchers successfully incorporated TAMRA into various proteins using unnatural amino acids, allowing them to visualize protein dynamics during cellular processes using fluorescence imaging techniques .
  • FRET-Based Detection Systems :
    A study highlighted the use of TAMRA as an acceptor dye in FRET assays, which significantly improved the detection sensitivity of target molecules compared to traditional methods .

Mechanism of Action

TAMRA-C6-Acid exerts its effects through its fluorescent properties. The terminal carboxylic acid group reacts with primary amine groups to form stable amide bonds, allowing the dye to be conjugated to various biomolecules. This conjugation enables the visualization and tracking of these molecules in various research and diagnostic applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds share structural or functional similarities with TAMRA-C6-Acid but differ in linker chemistry, reactive groups, or applications:

TAMRA-PEG4-Acid (CAS 1909223-02-4)

  • Structure : TAMRA linked via a tetraethylene glycol (PEG4) spacer to a carboxylic acid.
  • Key Differences: The PEG4 linker enhances hydrophilicity, reducing aggregation and steric hindrance in aqueous solutions. Improved solubility in polar solvents compared to the C6 alkyl chain of this compound. Applications: Preferred for labeling hydrophilic biomolecules (e.g., antibodies) and in vivo imaging where reduced nonspecific binding is critical .

5(6)-TAMRA Azide (6-Isomer, CAS 246256-50-8)

  • Structure : TAMRA with an azide (-N₃) functional group.
  • Key Differences :
    • Reactive Group: Azide enables bioorthogonal "click chemistry" (e.g., copper-catalyzed alkyne-azide cycloaddition).
    • Applications: Used for labeling alkyne-modified biomolecules in live-cell imaging and tracking enzymatic activity (e.g., fatty acid synthase imaging) .

C6 NBD SAFINGOL (CAS 114301-97-2)

  • Structure : Combines a C6 linker, nitrobenzoxadiazole (NBD) fluorophore, and safingol (a sphingolipid).
  • Key Differences :
    • Fluorophore: NBD emits at ~530 nm (green), distinct from TAMRA’s red emission.
    • Function: Targets lipid membranes and metabolic pathways, unlike this compound’s broad labeling applications.
    • Applications: Lipid metabolism studies and membrane trafficking assays .

Azido-PEG2-C6-Cl (CAS 2568146-55-2)

  • Structure : C6 alkyl chain with PEG2 spacer, azide, and terminal chloride.
  • Key Differences :
    • Multi-functional: Azide for click chemistry, chloride for nucleophilic substitution.
    • Applications: Crosslinking polymers or synthesizing dendrimers, unlike this compound’s direct labeling role .

Table 1: Comparative Analysis of this compound and Analogues

Compound CAS Number Reactive Group Linker Key Applications Reference
This compound 2183473-11-0 Carboxylic acid C6 alkyl Protein labeling, drug delivery
TAMRA-PEG4-Acid 1909223-02-4 Carboxylic acid PEG4 Hydrophilic biomolecule conjugation
5(6)-TAMRA Azide 246256-50-8 Azide None Click chemistry, live-cell imaging
C6 NBD SAFINGOL 114301-97-2 None C6 alkyl Lipid metabolism studies
Azido-PEG2-C6-Cl 2568146-55-2 Azide/Chloride PEG2 + C6 Polymer crosslinking

Research Findings

  • This compound demonstrated superior labeling efficiency in metal-organic nanoparticles for targeted drug delivery, as shown in studies using C18-Ir-PEG@Ce6 nanomaterials .
  • TAMRA azide (6-isomer) enabled precise imaging of fatty acid synthase activity in live cells, achieving high spatial resolution in fluorescence microscopy .

Biological Activity

TAMRA-C6-Acid , or 5-carboxytetramethylrhodamine, is a fluorescent dye commonly used in various biological applications, particularly in molecular biology for labeling and detecting biomolecules. Its chemical structure is represented as C32H35N3O6, and it is part of the tetramethylrhodamine (TAMRA) family, which is known for its strong fluorescence properties.

  • Molecular Formula : C32H35N3O6
  • Molecular Weight : 547.65 g/mol
  • Solubility : Soluble in organic solvents such as DMSO and DMF; limited solubility in water.

This compound exhibits its biological activity primarily through its ability to label nucleic acids and proteins. The dye's fluorescence allows for real-time monitoring of biological processes, making it a valuable tool in cell imaging and tracking cellular events.

  • Fluorescent Labeling : The compound can be conjugated to oligonucleotides or proteins, enabling visualization under fluorescence microscopy.
  • Cellular Uptake : Studies indicate that TAMRA-labeled compounds can be efficiently taken up by cells, allowing for the tracking of cellular processes such as endocytosis and exocytosis.

Applications in Research

This compound has been utilized in various research contexts:

  • Nucleic Acid Probes : It serves as a fluorescent tag for DNA and RNA probes, facilitating the detection of specific nucleic acid sequences in cellular assays.
  • Protein Labeling : The dye is used to label proteins for studies involving protein interactions and localization within cells.
  • Live Cell Imaging : Its fluorescent properties make it suitable for live-cell imaging applications, allowing researchers to observe dynamic biological processes in real-time.

Case Studies

  • Cellular Uptake Studies :
    • A study demonstrated that TAMRA-labeled oligonucleotides showed enhanced uptake in cancer cell lines, suggesting potential applications in targeted therapy delivery systems. The uptake was quantified using flow cytometry, revealing a dose-dependent relationship with the concentration of the labeled oligonucleotide.
  • Tracking Cellular Processes :
    • In a live-cell imaging experiment, this compound was conjugated to a peptide that targets specific cellular receptors. This allowed researchers to visualize the internalization of the peptide-receptor complex over time, providing insights into receptor-mediated endocytosis mechanisms.
  • Fluorescence Resonance Energy Transfer (FRET) :
    • TAMRA has been employed in FRET studies where it acts as a donor fluorophore paired with acceptor dyes. This setup has been used to investigate protein-protein interactions and conformational changes within proteins.

Comparative Biological Activity

The biological activity of this compound can be compared with other fluorescent dyes commonly used in similar applications:

Dye NameExcitation/Emission (nm)ApplicationsAdvantages
This compound550/580Nucleic acid/protein labelingHigh stability and brightness
Cy3550/570RNA labelingExcellent photostability
FITC495/519Protein labelingBroad application range
Alexa Fluor 647650/668Live-cell imagingSuperior brightness and stability

Research Findings

Recent studies have highlighted the versatility of this compound in various biological contexts:

  • Anticancer Research : The dye's ability to label therapeutic agents allows researchers to monitor drug delivery systems targeting cancer cells.
  • Diagnostics : Its application in diagnostic assays has been explored, particularly in detecting specific biomarkers associated with diseases.
  • Environmental Monitoring : Researchers have also investigated its use in environmental science for tracking pollutants or biological markers in ecological studies.

Q & A

Basic: What experimental techniques are recommended to confirm the structural integrity of TAMRA-C6-Acid post-synthesis?

To verify structural integrity, employ a combination of analytical methods:

  • High-Performance Liquid Chromatography (HPLC) : Assess purity and isolate impurities using gradient elution with a C18 column and UV-Vis detection at 550 nm (optimal for TAMRA’s absorbance spectrum).
  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR to confirm the presence of the C6 linker and TAMRA’s aromatic protons.
  • Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) or matrix-assisted laser desorption/ionization (MALDI-MS) can validate molecular weight (expected m/z ~527 for this compound).
  • Fluorescence Spectroscopy : Confirm excitation/emission maxima at ~550 nm and ~580 nm, respectively, to ensure fluorophore functionality .

Basic: How should researchers optimize the conjugation of this compound to biomolecules (e.g., peptides or antibodies)?

Key parameters for efficient conjugation:

  • pH Control : Maintain a slightly alkaline buffer (pH 8.5–9.0) to activate the carboxylic acid group for carbodiimide-mediated coupling (e.g., EDC/NHS chemistry).
  • Molar Ratio : Use a 10:1 molar excess of this compound to the target biomolecule to maximize labeling efficiency.
  • Reaction Time : Incubate for 2–4 hours at 4°C to minimize hydrolysis of the reactive intermediate.
  • Purification : Remove unreacted dye via size-exclusion chromatography or dialysis, followed by UV-Vis quantification to determine labeling efficiency .

Advanced: How can researchers address discrepancies in reported fluorescence quantum yields (Φ) of this compound across studies?

Discrepancies often arise from methodological variations:

  • Instrument Calibration : Use standardized fluorophores (e.g., fluorescein in 0.1 M NaOH, Φ = 0.92) as references to normalize measurements.
  • Environmental Factors : Control pH, temperature, and ionic strength, as TAMRA’s Φ is sensitive to aggregation and solvent polarity.
  • Quenching Analysis : Evaluate collisional quenching (e.g., using potassium iodide) to identify interference from buffer components.
  • Cross-Validation : Compare results across multiple detection systems (e.g., spectrofluorometers vs. confocal microscopes) to isolate instrument-specific biases .

Advanced: What strategies are effective for resolving contradictory data in this compound-based pH-sensing experiments?

Contradictions may stem from improper calibration or microenvironmental effects:

  • Multi-Point Calibration Curves : Generate pH-dependent fluorescence intensity curves using buffers with precisely adjusted pH (e.g., 4.0–9.0 in 0.5 increments).
  • Microscopic vs. Bulk Measurements : Account for differences between bulk solution pH and localized cellular microenvironments (e.g., lysosomes vs. cytoplasm).
  • Control for Photobleaching : Use time-lapse imaging with low-intensity excitation to minimize dye degradation.
  • Statistical Validation : Apply ANOVA or t-tests to assess significance across replicates, ensuring sample sizes are powered to detect expected effect sizes .

Basic: What are the critical considerations for storing this compound to maintain stability?

  • Temperature : Store lyophilized powder at –20°C in airtight, light-protected vials. Reconstituted solutions should be aliquoted and stored at –80°C.
  • Solvent : Use anhydrous DMSO or dimethylformamide (DMF) to prevent hydrolysis of the carboxylic acid group.
  • Light Exposure : Minimize exposure to ambient light during handling; wrap vials in aluminum foil.
  • Expiry Monitoring : Perform monthly fluorescence intensity checks against a fresh standard to detect degradation .

Advanced: How can researchers design experiments to investigate this compound’s interactions with lipid bilayers?

  • Model Membranes : Use liposomes or supported lipid bilayers (SLBs) with controlled lipid compositions (e.g., DOPC:DOPS 4:1) to mimic physiological conditions.
  • Surface Plasmon Resonance (SPR) : Measure binding kinetics by immobilizing lipids on an L1 sensor chip and flowing this compound solutions.
  • Fluorescence Correlation Spectroscopy (FCS) : Quantify diffusion coefficients to assess partitioning into hydrophobic vs. hydrophilic regions.
  • Zeta Potential Analysis : Evaluate changes in membrane surface charge upon dye incorporation .

Basic: What are the best practices for integrating this compound into flow cytometry experiments?

  • Compensation Controls : Use single-stained samples to correct for spectral overlap with other fluorophores (e.g., FITC, PE).
  • Concentration Titration : Optimize dye concentration to balance signal-to-noise ratio and avoid detector saturation.
  • Viability Staining : Combine with a viability dye (e.g., propidium iodide) to exclude dead cells from analysis.
  • Data Gating : Apply forward/side scatter gates to focus on target cell populations and reduce background noise .

Advanced: How can machine learning models improve the analysis of this compound-based imaging data?

  • Feature Extraction : Use convolutional neural networks (CNNs) to automate segmentation of fluorescently labeled structures (e.g., organelles).
  • Noise Reduction : Train models on synthetic datasets with added Poisson noise to enhance real-data denoising.
  • Multivariate Analysis : Apply principal component analysis (PCA) to correlate fluorescence intensity with secondary parameters (e.g., cell cycle phase).
  • Validation : Cross-check model outputs against manual annotations by ≥2 independent researchers to ensure reproducibility .

Basic: What methods are recommended to quantify this compound concentration in solution?

  • Absorbance Spectroscopy : Measure absorbance at 550 nm (ε\varepsilon ~90,000 M1^{-1}cm1^{-1}) using a spectrophotometer.
  • Standard Curve : Prepare a dilution series (0.1–10 µM) in the same solvent as experimental samples.
  • Internal Reference : Spike samples with a non-interfering UV-active compound (e.g., adenine) for normalization.
  • Quality Control : Repeat measurements across three technical replicates to ensure precision (CV <5%) .

Advanced: How can researchers address challenges in correlating this compound fluorescence with intracellular metabolite levels?

  • Ratiometric Probes : Co-stain with a reference dye (e.g., SNARF-1) insensitive to the target metabolite for internal calibration.
  • Microfluidic Platforms : Use droplet-based systems to compartmentalize single cells and minimize cross-talk.
  • Metabolite Scavengers : Include competitors (e.g., quercetin for ROS studies) to validate specificity.
  • Multiplexed Mass Spectrometry : Cross-validate fluorescence data with LC-MS metabolite profiles .

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